Adamantane-1,3-diamine (CAS: 10303-95-4): A Comprehensive Technical Guide for Advanced Synthesis and Drug Discovery
Adamantane-1,3-diamine (CAS: 10303-95-4): A Comprehensive Technical Guide for Advanced Synthesis and Drug Discovery
Introduction
Adamantane-1,3-diamine is a symmetrically substituted polycyclic diamine built upon the exceptionally rigid and thermally stable tricyclo[3.3.1.13,7]decane core. Its CAS Registry Number is 10303-95-4.[1][2] The unique structural and physicochemical properties imparted by the adamantane cage—namely its three-dimensional structure, high lipophilicity, and predictable conformational rigidity—make this diamine a highly valued building block in both medicinal chemistry and advanced materials science.[3][4] The presence of two primary amine groups at the tertiary bridgehead positions (1 and 3) provides versatile handles for chemical modification, allowing for its incorporation into a vast array of more complex molecular architectures.[2]
In the pharmaceutical realm, the adamantane moiety is a well-established pharmacophore known to enhance the metabolic stability and modulate the pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[4] Adamantane-1,3-diamine serves as a pivotal intermediate for synthesizing novel therapeutics, including antiviral, anticancer, and antibacterial agents.[3][5] In materials science, its rigid and bulky structure is exploited to create high-performance polymers with intrinsic microporosity, leading to advanced membranes for applications such as organic solvent nanofiltration.[3] Furthermore, it serves as a bifunctional linker for the construction of robust Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs).[4]
This guide provides an in-depth exploration of adamantane-1,3-diamine, covering its physicochemical properties, synthesis, chemical reactivity, and core applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their work.
Physicochemical Properties and Identification
Adamantane-1,3-diamine is a white to off-white crystalline solid at room temperature. Its rigid, diamondoid structure dictates its physical properties, leading to a relatively high boiling point and flash point for its molecular weight. The hydrochloride salt exhibits solubility in water, a common feature for amine salts.[3]
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 10303-95-4 | [1][2] |
| Molecular Formula | C₁₀H₁₈N₂ | [2] |
| Molecular Weight | 166.26 g/mol | [2] |
| Synonyms | 1,3-Diaminoadamantane | |
| Appearance | White to almost white powder/lump | |
| Boiling Point | ~249 °C | [2] |
| Density | ~1.153 g/cm³ | [2] |
| Flash Point | ~122 °C | [2] |
| pKa | 10.73 ± 0.40 (Predicted) | |
| InChI Key | FOLJMFFBEKONJP-UHFFFAOYSA-N | [3] |
Spectral Data Characterization
While a dedicated public spectrum was not located in the search, the spectral characteristics can be reliably predicted based on the known behavior of adamantane derivatives.[3]
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¹H NMR: The proton NMR spectrum is expected to be complex due to multiple overlapping signals from the adamantane cage protons. The high symmetry of the 1,3-disubstituted cage would simplify the spectrum compared to a monosubstituted derivative. Broad signals corresponding to the amine (-NH₂) protons would also be present.
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¹³C NMR: The carbon skeleton's symmetry results in a simplified ¹³C NMR spectrum. One would expect distinct signals for the bridgehead carbons bearing the amine groups (C1, C3), other bridgehead carbons (C5, C7), and the various methylene bridge carbons (C2, C4, C6, C8, C9, C10). The chemical shifts are influenced by the inductive effects of the nitrogen atoms.[3]
-
IR Spectroscopy: The infrared spectrum would be dominated by the characteristic C-H stretching and bending vibrations of the adamantane cage below 3000 cm⁻¹. Key diagnostic peaks would include the N-H stretching vibrations of the primary amine groups, typically appearing as a doublet in the 3300-3500 cm⁻¹ region, and N-H bending vibrations around 1600 cm⁻¹.
-
Mass Spectrometry: The electron ionization mass spectrum (EI-MS) should show a distinct molecular ion (M⁺) peak at m/z = 166. Subsequent fragmentation would involve the loss of amino groups and cleavage of the adamantane cage, a pattern characteristic of such polycyclic systems.
Synthesis of Adamantane-1,3-diamine
Several synthetic routes to adamantane-1,3-diamine have been reported, varying significantly in yield, safety, and scalability. The most practical and high-yielding approach involves the bromination of adamantane followed by amination.
Comparative Analysis of Synthetic Routes
| Method | Overall Yield (%) | Advantages | Disadvantages | Source(s) |
| Bromination-Amination | ~51% | High yield per step, mild conditions, scalable | Requires handling of toxic liquid bromine | [2][3] |
| Nitration-Reduction | <50% | Avoids halogenated intermediates | Low yield, harsh corrosive reagents, high pressure | [3][6] |
| Azide Reduction | ~55-60% | Avoids strong acids | Uses hazardous and potentially explosive azide intermediates | [3][7] |
| Carboxylic Acid Derivatization | ~40-45% | Utilizes stable precursors | Multi-step process, low scalability, purification challenges | [3][6] |
Recommended Synthesis: The Bromination-Amination Route
This two-step method is the most widely reported and efficient pathway for producing adamantane-1,3-diamine on a laboratory and industrial scale.[2][3]
Caption: High-yield synthesis of Adamantane-1,3-diamine.
Protocol: Step 1 - Synthesis of 1,3-Dibromoadamantane
Causality: This step utilizes electrophilic substitution on the tertiary C-H bonds of the adamantane core. The bridgehead positions are the most reactive, and the use of a Lewis acid catalyst like iron promotes the formation of the dibrominated product.
-
To a solution of adamantane in a suitable solvent like dichloromethane, add iron powder as a catalyst.
-
Slowly add liquid bromine to the reaction mixture at room temperature, maintaining good stirring. The reaction is typically run for 24 hours.[3]
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite to remove excess bromine.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. Recrystallize the crude product from methanol to yield pure 1,3-dibromoadamantane as white crystals (typical yield: ~72%).[3] The melting point should be 112–113°C.[3]
Protocol: Step 2 - Synthesis of Adamantane-1,3-diamine
Causality: This is a nucleophilic substitution reaction. Trifluoroacetic acid (TFA) plays a crucial role by facilitating the cleavage of the C-Br bonds to generate stable tertiary carbocation intermediates.[2] Urea then acts as the amine source, attacking the carbocations in an Sₙ1-type mechanism.
-
In a flask equipped with a reflux condenser, combine 1,3-dibromoadamantane, urea, and a high-boiling solvent such as diphenyl ether.[2]
-
Add trifluoroacetic acid (TFA) as a catalyst. The reaction proceeds readily without TFA's presence, highlighting its mechanistic importance.[2]
-
Heat the mixture to 180°C with stirring for approximately 1.5 hours.[3]
-
After cooling, dissolve the product by acidifying the mixture with hydrochloric acid.
-
Filter to remove any insoluble impurities. Basify the filtrate with a strong base like sodium hydroxide to deprotonate the diamine.
-
Extract the free base into an organic solvent (e.g., chloroform or ether).
-
Purify the final product by vacuum distillation to obtain adamantane-1,3-diamine (typical yield: ~71%).[2]
Chemical Reactivity and Derivatization
The synthetic utility of adamantane-1,3-diamine stems from the reactivity of its two primary amine groups. These groups undergo typical amine reactions, including nucleophilic substitution, acylation, and Schiff base formation.[1] The adamantane cage itself is largely inert under these conditions, acting as a rigid scaffold that dictates the spatial orientation of the reacting functional groups.[8]
Caption: Key reactivity pathways of Adamantane-1,3-diamine.
The rigid, bulky nature of the adamantane core can introduce steric hindrance, which may influence reaction rates compared to linear diamines. However, this same rigidity is advantageous for creating well-defined molecular architectures, preventing unwanted conformational flexibility and simplifying product isolation.[8]
Core Applications in Research and Development
Medicinal Chemistry and Drug Discovery
The adamantane cage is a "privileged scaffold" in drug design. Its high lipophilicity enhances membrane permeability and can improve oral bioavailability, while its metabolic stability slows degradation.[3]
-
As a Pharmacophore: Adamantane-1,3-diamine and its derivatives have been investigated for a range of biological activities. The mechanism often involves the rigid cage fitting into specific enzyme active sites or receptor binding pockets.[3]
-
Antiviral Activity: Adamantane derivatives are known to inhibit viral replication, most famously by blocking the M2 ion channel of the influenza A virus.[3]
-
Anticancer Properties: Derivatives have shown cytotoxic effects on cancer cells, with some research pointing to interactions with sigma-2 receptors.[3]
-
Antibacterial Activity: Synthesized derivatives, such as thiazolidin-4-ones, have demonstrated broad-spectrum antibacterial activity in vitro.[3]
-
Caption: Adamantane-1,3-diamine as a rigid 3D scaffold in drug design.
Advanced Polymer and Materials Science
The defined geometry and rigidity of adamantane-1,3-diamine make it an exceptional monomer for creating polymers with unique properties.[3]
-
High-Performance Polymers: When used in interfacial polymerization with acyl chlorides, the twisted, non-packable structure of the adamantane unit creates a polymer layer with high free volume.[3] This is a key principle behind Polymers of Intrinsic Microporosity (PIMs).
-
Nanofiltration Membranes: These PIM-like polymers are used to fabricate high-performance organic solvent nanofiltration (OSN) membranes. The resulting membranes exhibit significantly enhanced solvent permeance while maintaining excellent solute rejection.[3]
-
Thermal Stability: Incorporation of the adamantane cage into polymer backbones, such as in polyimides, dramatically increases the material's thermal stability and mechanical strength.[3]
Workflow: Synthesis of an Adamantane-Based Polyamide
Caption: Interfacial polymerization using Adamantane-1,3-diamine.
Safety, Handling, and Storage
Adamantane-1,3-diamine is a corrosive substance that requires careful handling.
-
Hazards: It is classified as causing severe skin burns and eye damage (H314). Inhalation of dust should be avoided.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid all personal contact. Do not breathe dust. After handling, wash hands thoroughly. Contaminated clothing should be removed immediately and laundered before reuse.
-
Storage: Store in a cool, dry, and dark place, preferably below 15°C. The compound is moisture-sensitive and should be stored under an inert gas atmosphere (e.g., nitrogen or argon) in a tightly sealed container.
Conclusion
Adamantane-1,3-diamine is more than a simple diamine; it is a sophisticated molecular tool. Its inherent rigidity, lipophilicity, and predictable three-dimensional geometry provide chemists with a powerful scaffold for innovation. From enhancing the pharmacokinetic properties of next-generation pharmaceuticals to engineering robust, high-performance polymers, the applications of this compound are both significant and expanding. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the laboratory and beyond. As research continues to push the boundaries of molecular design, adamantane-1,3-diamine is poised to remain a key building block in the development of novel chemical entities and advanced materials.
References
Please note that URLs are subject to change and were last verified in early 2026.
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